2-Amino-2-cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)propanamide is a chemical compound characterized by its unique structural features, including a cyclopropyl group and an iodine atom attached to a pyrazole ring. Its molecular formula is , and it has a molecular weight of approximately 306.10 g/mol. This compound is of interest due to its potential applications in medicinal chemistry and its unique reactivity profile stemming from the presence of the iodine atom, which can facilitate various
These reactions enable the compound to serve as a versatile building block in organic synthesis.
Research indicates that 2-amino-2-cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)propanamide exhibits potential biological activities. It has been investigated for its antimicrobial and antifungal properties, suggesting possible applications in treating infections. Additionally, studies have explored its role in drug development, particularly in creating compounds with specific therapeutic effects .
The synthesis of 2-amino-2-cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. A common method includes:
The compound has various applications across different fields:
Interaction studies have shown that 2-amino-2-cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)propanamide can engage with various biological targets. Its mechanism of action may involve inhibition of certain enzymes or receptors, leading to observed biological effects. The specific pathways and targets can vary depending on the context of its application and further research is needed to elucidate these interactions fully .
Several compounds share structural similarities with 2-amino-2-cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)propanamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Amino-2-cyclopropyl-3-(4-chloro-1H-pyrazol-1-yl)propanamide | Chlorine instead of iodine | Generally less reactive than the iodine variant |
| 2-Amino-2-cyclopropyl-3-(4-bromo-1H-pyrazol-1-yl)propanamide | Bromine instead of iodine | Intermediate reactivity between chlorine and iodine |
| 2-Amino-2-cyclopropyl-3-(4-fluoro-1H-pyrazol-1-yl)propanamide | Fluorine instead of iodine | Lower reactivity; often used in medicinal chemistry for different pharmacological profiles |
Uniqueness: The presence of the iodine atom in 2-amino-2-cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)propanamide imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The iodine atom facilitates specific interactions that are not possible with other halogens, making this compound particularly interesting for further exploration in both synthetic and biological contexts .
The compound’s structure comprises three distinct components:
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂IN₃O |
| Molecular Weight | 320.13 g/mol |
| CAS Registry Number | 1343587-73-4 |
| IUPAC Name | 2-Amino-2-cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)propanamide |
The iodine atom at the pyrazole ring’s 4-position enhances polarizability, enabling interactions with biological targets such as enzymes and membrane proteins.
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for key groups: